molecular formula C19H26O3 B223996 (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid CAS No. 1553-41-9

(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid

Cat. No. B223996
CAS RN: 1553-41-9
M. Wt: 302.5 g/mol
InChI Key: JAZBEHYOTPTENJ-RCHUDCCISA-N
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Patent
US09315461B2

Procedure details

To a solution of 605 mg of 5,8,11,14,17-eicosapentaenic acid 6 in 6 ml of dry chloroform was added 0.25 ml of oxalyl chloride under argon at room temperature. The mixture was reacted for 2 hours. From the reaction mixture were removed the chloroform and the remaining oxalyl chloride by distillation under reduced pressure to give 5,8,11,14,17-eicosapentaenoyl chloride 7, which was then directly used for the next step.
Quantity
605 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:22])(=O)[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH:14]=[CH:15][CH2:16][CH:17]=[CH:18][CH2:19][CH3:20].C(Cl)(=O)C([Cl:26])=O>C(Cl)(Cl)Cl>[C:1]([Cl:26])(=[O:22])[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH:8]=[CH:9][CH2:10][CH:11]=[CH:12][CH2:13][CH:14]=[CH:15][CH2:16][CH:17]=[CH:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
605 mg
Type
reactant
Smiles
C(CCCC=CCC=CCC=CCC=CCC=CCC)(=O)O
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
From the reaction mixture were removed the chloroform
DISTILLATION
Type
DISTILLATION
Details
the remaining oxalyl chloride by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCC=CCC=CCC=CCC=CCC=CCC)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.